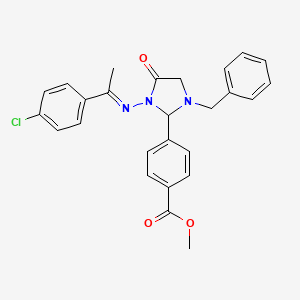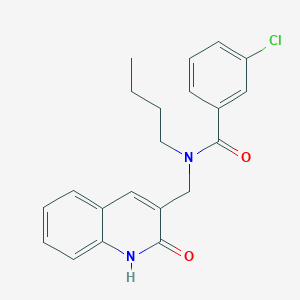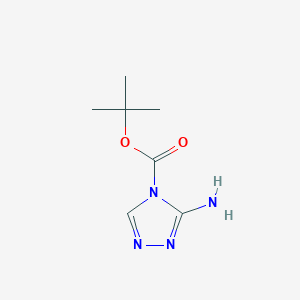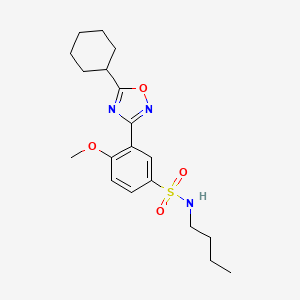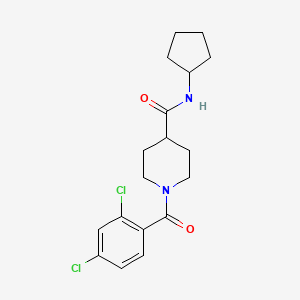
N-(3-chloro-4-fluorophenyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide, also known as CFTR corrector 209, is a small molecule drug that has been developed for the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, causing breathing difficulties, digestive problems, and other health complications. CFTR corrector 209 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
N-(3-chloro-4-fluorophenyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide corrector 209 binds to the N-terminal domain of this compound and stabilizes the protein in a conformation that is compatible with correct folding and trafficking to the cell surface. The drug also enhances the interaction between this compound and other proteins that are involved in the regulation of ion transport, such as the PDZ domain-containing protein NHERF1. This results in increased this compound activity and improved ion transport across the epithelial cells.
Biochemical and Physiological Effects
This compound corrector 209 has been shown to improve this compound function in various preclinical models of CF. The drug increases the expression and stability of this compound protein, enhances the trafficking of this compound to the cell surface, and improves the ion transport across the epithelial cells. This leads to reduced mucus viscosity, improved lung function, and better digestive function. This compound corrector 209 has also been shown to reduce inflammation and oxidative stress in CF cells, which are important contributors to the pathogenesis of CF.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-fluorophenyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide corrector 209 has several advantages for lab experiments, including its high potency, selectivity, and specificity for this compound protein. The drug has been extensively characterized in preclinical studies, and its mechanism of action is well understood. This compound corrector 209 has also been shown to be safe and well-tolerated in animal models and human clinical trials. However, there are some limitations to the use of this compound corrector 209 in lab experiments, including its high cost, limited availability, and potential off-target effects.
Zukünftige Richtungen
N-(3-chloro-4-fluorophenyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide corrector 209 has shown promising results in preclinical studies and is currently being evaluated in clinical trials. However, there are still several challenges that need to be addressed for the successful development of this compound corrector 209 as a therapeutic agent for CF. These include optimizing the dosing regimen, developing a combination therapy with other CF drugs, and addressing the potential off-target effects of the drug. Future research directions for this compound corrector 209 include the identification of biomarkers for patient selection and monitoring, the evaluation of the drug in different CF mutations and disease stages, and the investigation of the long-term safety and efficacy of the drug.
Synthesemethoden
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide corrector 209 involves several steps, including the reaction of 3-chloro-4-fluoroaniline with 4-(N-propylsulfamoyl)phenol to form an intermediate product, which is then reacted with chloroacetyl chloride and sodium hydroxide to produce this compound corrector 209. The synthesis method has been optimized to obtain a high yield and purity of the final product. The chemical structure of this compound corrector 209 has been confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide corrector 209 has been extensively studied in preclinical models of CF, including cell lines, animal models, and ex vivo tissues. The drug has been shown to increase the expression and function of the cystic fibrosis transmembrane conductance regulator (this compound) protein, which is defective in CF patients. This compound corrector 209 acts as a chaperone for this compound, helping the protein to fold correctly and reach the cell surface. This leads to improved ion transport across the epithelial cells, which is essential for maintaining proper lung and digestive function.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O4S/c1-2-9-20-26(23,24)14-6-4-13(5-7-14)25-11-17(22)21-12-3-8-16(19)15(18)10-12/h3-8,10,20H,2,9,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGSOKASICEDMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


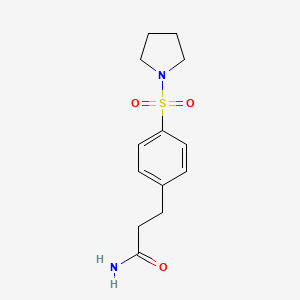
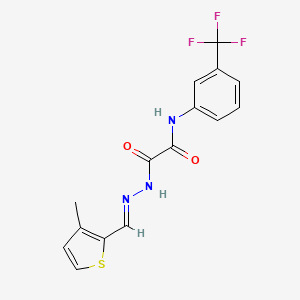
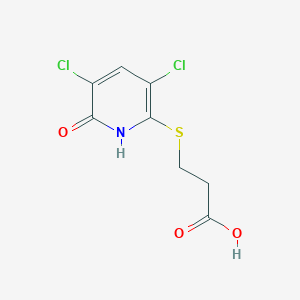
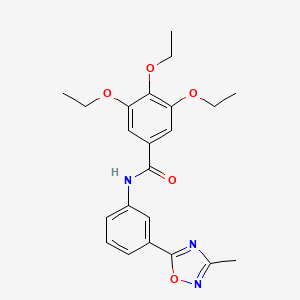
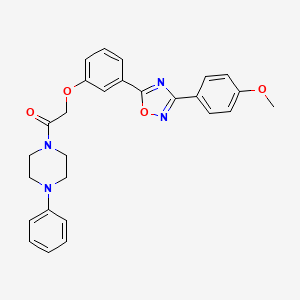
![2-[(4-Bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetamide](/img/structure/B7704334.png)
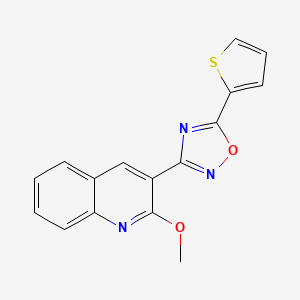
![3-[4-(Ethylsulfamoyl)phenyl]propanamide](/img/structure/B7704344.png)
